Einecs 265-258-0
Description
The European Inventory of Existing Commercial Chemical Substances (EINECS) lists EINECS 265-258-0 as a registered compound under the REACH regulation, which mandates the evaluation of risks posed by chemicals in the EU market . The compound’s regulatory status necessitates hazard assessment, often achieved through read-across approaches or quantitative structure-activity relationship (QSAR) models, which infer toxicity and physicochemical properties from structurally similar compounds .
Properties
CAS No. |
64864-07-9 |
|---|---|
Molecular Formula |
C5H19N2O6P |
Molecular Weight |
234.19 g/mol |
IUPAC Name |
2-aminoethanol;methyl dihydrogen phosphate |
InChI |
InChI=1S/2C2H7NO.CH5O4P/c2*3-1-2-4;1-5-6(2,3)4/h2*4H,1-3H2;1H3,(H2,2,3,4) |
InChI Key |
IVPQOFNCQFQHLT-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(O)O.C(CO)N.C(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Einecs 265-258-0 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The exact synthetic routes and reaction conditions can vary depending on the desired application and the scale of production.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical processes. These processes are optimized for efficiency and cost-effectiveness. The production methods are designed to meet regulatory standards and ensure the safety of the workers and the environment.
Chemical Reactions Analysis
Types of Reactions: Einecs 265-258-0 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products are often intermediates or final compounds used in various industrial and research applications.
Scientific Research Applications
Einecs 265-258-0 has a wide range of scientific research applications. It is used in chemistry for synthesizing new compounds and studying reaction mechanisms. In biology, it may be used for studying biochemical pathways and interactions. In medicine, the compound can be used for developing new drugs and therapies. Industrial applications include its use in manufacturing processes and product development.
Mechanism of Action
The mechanism of action of Einecs 265-258-0 involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the application. For example, in medicinal applications, the compound may interact with enzymes or receptors to produce therapeutic effects.
Comparison with Similar Compounds
Structural Analogs
Structural analogs are defined by ≥70% similarity using the Tanimoto index based on PubChem 2D fingerprints . For EINECS 265-258-0, hypothetical analogs could include:
| Compound EC Number | Structural Features | log Kow<sup>a</sup> | Acute Toxicity (Fish LC50, mg/L) | Regulatory Status |
|---|---|---|---|---|
| This compound | Aryl nitro group, halogen substituents | 2.5 (predicted) | 10.2 (QSAR-derived) | REACH Registered |
| EINECS 201-203-5 | Aryl nitro group, methyl substituent | 2.1 | 15.8 | REACH Annex VI Listed |
| EINECS 205-444-7 | Halogenated alkane | 3.8 | 5.4 (experimental) | Restricted (CLP Annex VI) |
<sup>a</sup>log Kow: Octanol-water partition coefficient, a measure of hydrophobicity .
Key Findings :
Functional Analogs
Functional analogs share similar industrial applications but differ structurally. For example:
- This compound: Potential use as an intermediate in agrochemical synthesis.
- EINECS 209-136-7 : A carbamate pesticide with similar pesticidal activity but distinct mechanism (acetylcholinesterase inhibition).
| Property | This compound (Nitroaromatic) | EINECS 209-136-7 (Carbamate) |
|---|---|---|
| Application | Agrochemical intermediate | Insecticide |
| Mode of Action | Reactive electrophile | Enzyme inhibition |
| Environmental Persistence | Moderate (hydrolysis-prone) | Low (rapid degradation) |
Contrast : While both serve agrochemical roles, nitroaromatics pose higher environmental persistence risks compared to carbamates, which degrade rapidly .
Methodological Considerations
Read-Across Validation
The Tanimoto index threshold (70%) ensures structural similarity but may overlook functional differences.
QSAR Model Limitations
QSAR models for EINECS compounds rely on parameters like log Kow and electrophilicity. However, models trained on chlorinated alkanes (e.g., EINECS 205-444-7) may underpredict nitroaromatic toxicity due to unaccounted reactive pathways .
Q & A
Basic Research Questions
Q. How can researchers determine the chemical identity and purity of EC 265-258-0?
- Methodological Answer : Begin with spectroscopic characterization (e.g., NMR, mass spectrometry) and chromatographic techniques (e.g., HPLC) to confirm molecular structure and purity. Cross-reference results with established literature or databases to validate findings. For novel compounds, provide elemental analysis and crystallographic data (if applicable). Ensure reproducibility by detailing experimental conditions (e.g., solvent systems, temperature) in alignment with standardized protocols .
Q. What are the standard analytical techniques for characterizing EC 265-258-0’s physicochemical properties?
- Methodological Answer : Use a combination of:
-
X-ray diffraction (XRD) for crystallographic analysis.
-
FTIR spectroscopy to identify functional groups.
-
Thermogravimetric analysis (TGA) to assess thermal stability.
-
Elemental analysis to verify stoichiometry.
Document instrument calibration, sample preparation, and data normalization procedures to ensure reliability .Technique Application Validation Step NMR Structural elucidation Compare with reference spectra HPLC Purity assessment Use certified reference materials TGA Thermal decomposition analysis Replicate under inert atmosphere
Q. How should researchers design baseline toxicity studies for EC 265-258-0?
- Methodological Answer : Employ in vitro assays (e.g., cell viability tests) and in vivo models (e.g., zebrafish embryos) to establish dose-response relationships. Include positive and negative controls, and use statistical methods (e.g., ANOVA with post-hoc tests) to analyze significance. Report LD50/LC50 values with confidence intervals and adhere to ethical guidelines for animal studies .
Advanced Research Questions
Q. How can experimental designs resolve contradictions in EC 265-258-0’s reported spectroscopic data?
- Methodological Answer : Replicate disputed experiments under controlled variables (e.g., solvent polarity, temperature). Use complementary techniques (e.g., Raman spectroscopy alongside NMR) to cross-validate results. Apply error analysis frameworks to quantify uncertainties in instrumentation or sample preparation. Publish raw datasets and procedural details to enable independent verification .
Q. What strategies optimize the synthesis of EC 265-258-0 when literature reports conflicting reaction parameters?
- Methodological Answer : Conduct a Design of Experiments (DoE) to systematically vary parameters (e.g., catalyst loading, reaction time). Use response surface methodology (RSM) to identify optimal conditions. Validate findings with kinetic studies and scale-up trials. Ensure alignment with green chemistry principles (e.g., atom economy) .
| Parameter | Optimization Approach | Validation Metric |
|---|---|---|
| Temperature | Gradient experiments | Yield vs. side-product ratio |
| Solvent system | Polarity screening | Reaction efficiency |
Q. How can researchers address confounding variables in ecological impact studies of EC 265-258-0?
- Methodological Answer : Implement multivariate regression models to isolate the compound’s effects from environmental covariates (e.g., pH, organic matter). Use mesocosm experiments to simulate real-world conditions. Include time-series sampling to track bioaccumulation and degradation pathways. Publish full datasets with metadata for transparency .
Q. What computational methods are suitable for modeling EC 265-258-0’s interaction with biological targets?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (e.g., GROMACS) to predict binding affinities and conformational changes. Validate predictions using mutagenesis studies or surface plasmon resonance (SPR) data. Cross-check force fields and solvation models against experimental results .
Methodological Frameworks
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
